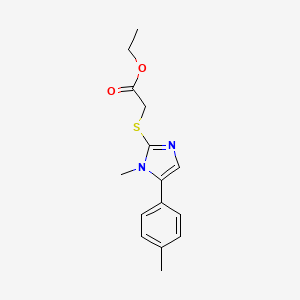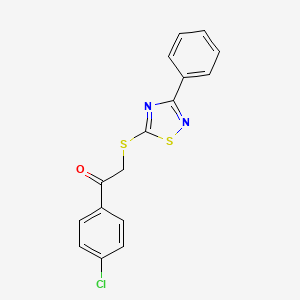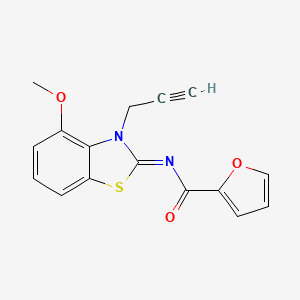
3-chloro-4-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a useful research compound. Its molecular formula is C17H23ClN4O3S and its molecular weight is 398.91. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antileishmanial Activity
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects including potent antileishmanial activities . These compounds have shown promising results against Leishmania strains, which are the causative agents of leishmaniasis, a devastating and neglected tropical disease affecting more than 500 million people worldwide .
Antimalarial Activity
The compound also exhibits antimalarial activities . In vitro and in vivo studies have shown that these compounds can inhibit Plasmodium strains, which cause malaria. This is particularly important as nearly half of the global population is at risk of contracting malaria .
Antitumor Potential
Imidazole-containing compounds, which include the compound , have shown antitumor potential . They have been synthesized and evaluated for their antitumor potential against different cell lines .
Antibacterial Activity
Imidazole derivatives show different biological activities such as antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .
Antifungal Activity
In addition to their antibacterial properties, imidazole derivatives also exhibit antifungal activities . This broad spectrum of antimicrobial activity makes them valuable in the development of new antimicrobial agents .
Anti-inflammatory Activity
Imidazole derivatives have also been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
特性
IUPAC Name |
3-chloro-4-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O3S/c1-4-22-13(3)17(12(2)20-22)26(23,24)21-9-6-14(7-10-21)25-16-5-8-19-11-15(16)18/h5,8,11,14H,4,6-7,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISIGVIUMQXQET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2397895.png)
![4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2397897.png)

![N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2397900.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2397904.png)
![1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea](/img/structure/B2397906.png)
carboxamide](/img/structure/B2397910.png)
![ethyl 3-carbamoyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2397912.png)